

Lophenol: A Critical Metabolic Intermediate in Sterol Biosynthesis

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Compound of Interest

Compound Name: *Lophenol*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sterols are fundamental components of eukaryotic cell membranes and precursors to essential signaling molecules. The biosynthesis of these complex lipids involves a highly conserved yet branched pathway with numerous metabolic intermediates. Among these, 4 α -methyl sterols, such as **lophenol**, represent a critical juncture, particularly in plants and fungi. This technical guide provides a comprehensive overview of **lophenol**'s role as a metabolic intermediate in sterol synthesis. It details the enzymatic steps leading to its formation and subsequent conversion, presents established experimental protocols for its analysis, and visualizes the core metabolic pathways. This document is intended to serve as a valuable resource for researchers in molecular biology, biochemistry, and pharmacology, as well as for professionals engaged in the development of drugs targeting sterol metabolism, such as novel fungicides and cholesterol-lowering agents.

Introduction to Lophenol in the Context of Sterol Biosynthesis

Sterol biosynthesis is a multi-step process that can be broadly divided into three stages: the synthesis of the isoprenoid precursor isopentenyl pyrophosphate (IPP), the formation of squalene, and the cyclization of squalene and subsequent modifications to form the final sterol

products. In plants, the pathway typically proceeds through the cyclization of 2,3-oxidosqualene to cycloartenol, while in fungi and animals, lanosterol is the primary cyclization product.

Lophenol (4 α -methyl-5 α -cholest-7-en-3 β -ol) is a 4 α -monomethylsterol that serves as a key intermediate after the initial demethylation at the C-14 position and the first demethylation at the C-4 position of the sterol ring. The removal of the two methyl groups at the C-4 position is a crucial and complex part of the pathway, catalyzed by a multi-enzyme complex. In plants, this process is particularly intricate, with distinct enzymes responsible for the removal of the first and second methyl groups. **Lophenol** and its immediate precursor, 24-methylenelophenol, stand at a significant branch point in the phytosterol pathway, leading to the synthesis of major plant sterols like campesterol and sitosterol, as well as to the production of brassinosteroid hormones, which are vital for plant growth and development.[1][2]

The Lophenol Metabolic Pathway

The conversion of cycloartenol (in plants) or lanosterol (in other eukaryotes) to the final desmethyl sterols involves a series of demethylation, isomerization, desaturation, and reduction reactions. The segment of the pathway involving **lophenol** is centered around the C-4 demethylation process.

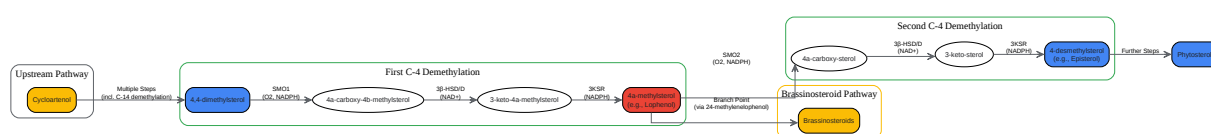
The key enzymatic steps are:

- **C-14 Demethylation:** The process begins with the oxidative removal of the 14 α -methyl group from the initial cyclized sterol, catalyzed by a cytochrome P450 enzyme, CYP51 (sterol 14 α -demethylase).
- **First C-4 Demethylation (Formation of a **Lophenol** Precursor):** The removal of the first of the two C-4 methyl groups is initiated by the Sterol 4 α -methyl oxidase (SMO). In *Arabidopsis thaliana*, this function is carried out by the SMO1 family of enzymes.[3] SMO1 oxidizes the 4 α -methyl group to a carboxylic acid.
- **Decarboxylation and Dehydrogenation:** The resulting 4 α -carboxylic acid is then acted upon by a 3 β -hydroxysteroid dehydrogenase/decarboxylase (3 β -HSD/D). This enzyme catalyzes both the dehydrogenation of the 3 β -hydroxyl group to a 3-keto group and the decarboxylation at the C-4 position.[4]

- Reduction to **Lophenol**: A 3-keto steroid reductase (3KSR) then reduces the 3-keto group back to a 3 β -hydroxyl group, yielding a 4 α -methylsterol like **lophenol**.
- Second C-4 Demethylation (Metabolism of **Lophenol**): **Lophenol**, or more commonly its derivative 24-methylenelophenol, serves as the substrate for the second round of C-4 demethylation. This is initiated by the SMO2 family of enzymes in plants, which oxidizes the remaining 4 α -methyl group.[3][5] The subsequent decarboxylation and reduction steps are carried out by the same types of enzymes as in the first demethylation (3 β -HSD/D and 3KSR).
- Branch Point to Brassinosteroids: 24-methylenelophenol is a key branch point. It can either proceed through the second C-4 demethylation to form episterol and continue towards major phytosterols, or it can be shunted into the brassinosteroid biosynthesis pathway.[2]

The regulation of this pathway is complex, with evidence suggesting transcriptional regulation of the SMO genes by plant hormones such as auxin, highlighting the integration of sterol biosynthesis with overall plant development.[3][5]

Mandatory Visualizations



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Caption: Metabolic pathway of C-4 demethylation in plant sterol biosynthesis, highlighting the central role of **lophenol**.

Quantitative Data on Lophenol and Related Enzymes

Quantitative data on the concentrations of sterol intermediates and the kinetic properties of the enzymes involved are crucial for understanding metabolic flux and for designing effective inhibitors. However, such data is often challenging to obtain due to the low abundance of these intermediates and the membrane-bound nature of the enzymes.

Parameter	Value	Organism/Enzyme	Notes	Reference
Substrate Specificity	4,4-dimethyl-zymosterol	<i>S. cerevisiae</i> SMO (Erg25)	The yeast enzyme shows high activity with its natural substrate.	[6]
24-methylene-24-dihydrocycloartenol	<i>S. cerevisiae</i> SMO (Erg25)	Very low activity, indicating substrate specificity between yeast and plant enzymes.	[6]	
Cofactor Requirement	NADPH, O ₂	Sterol C4-methyl oxidase (SMO)	Essential for the oxidative function of the enzyme.	[6]
NAD ⁺	3 β -hydroxysteroid dehydrogenase (3 β -HSD)	Required for the dehydrogenation step.	[7]	
NADPH	3-keto steroid reductase (3KSR)	Required for the reduction of the 3-keto group.	[8]	
Inhibition	6-amino-2-n-pentylbenzothiazole	<i>S. cerevisiae</i> SMO (Erg25)	A potent inhibitor of the yeast enzyme.	[6]
Azole fungicides	Sterol demethylases (CYP51 & SMO)	A common class of inhibitors targeting sterol biosynthesis.	[9]	
Gene Expression	Upregulated by auxin	<i>Arabidopsis thaliana</i>	Links sterol biosynthesis to	[3][5]

		SMO1/SMO2	plant hormone signaling pathways.
Mutant Phenotype	Accumulation of 4 α -methylsterols	Arabidopsis thalianasmo2 mutants	Demonstrates the role of SMO2 in removing the second C-4 methyl group. [5]
Embryonic lethality	Arabidopsis thalianasmo1 and smo2 double mutants	Indicates the essential role of C-4 demethylation in development.	[3][5]

Note: Specific Km and Vmax values for **lophenol**-metabolizing enzymes are not readily available in the literature and would require dedicated enzymatic studies.

Experimental Protocols

Accurate analysis of **lophenol** and other sterol intermediates requires robust protocols for extraction, separation, and detection. The following sections provide detailed methodologies for these key experiments.

Protocol for Microsomal Fraction Isolation from Plant Tissue (for Enzyme Assays)

This protocol is adapted for the isolation of microsomes, which contain the membrane-bound enzymes of the sterol biosynthesis pathway, from Arabidopsis thaliana seedlings.

Materials:

- Arabidopsis thaliana seedlings (7-10 days old)
- Mortar and pestle, pre-chilled
- Liquid nitrogen

- Homogenization Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.25 M sucrose, 2.5 mM β -mercaptoethanol (add fresh).
- Miracloth
- Centrifuge tubes (15 mL and ultracentrifuge tubes)
- Refrigerated centrifuge and ultracentrifuge

Procedure:

- Harvest approximately 1-2 g of fresh Arabidopsis seedlings.
- Immediately freeze the tissue in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Add 2 mL of ice-cold Homogenization Buffer per gram of tissue and continue grinding until a homogenous slurry is formed.
- Filter the homogenate through two layers of Miracloth into a pre-chilled 15 mL centrifuge tube.
- Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, mitochondria, and chloroplasts.
- Carefully transfer the supernatant (the post-mitochondrial fraction) to a pre-chilled ultracentrifuge tube.
- Centrifuge the supernatant at 100,000 x g for 60-90 minutes at 4°C to pellet the microsomal membranes.
- Discard the supernatant. The resulting pellet is the microsomal fraction.
- Gently resuspend the microsomal pellet in a minimal volume of a suitable buffer for your enzyme assay (e.g., 50 mM Tris-HCl, pH 7.4 with 1 mM DTT). The protein concentration should be determined using a method compatible with membrane proteins, such as the Lowry or BCA assay.

Protocol for Sterol Extraction and Quantification by GC-MS

This protocol describes the extraction of total sterols from plant tissue, followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- Plant tissue (e.g., Arabidopsis leaves), lyophilized
- Chloroform, Methanol, Formic Acid
- 0.2 M Phosphoric Acid, 1 M Potassium Chloride
- Internal Standard (e.g., 5 α -cholestane or epicoprostanol)
- Pyridine (anhydrous)
- BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
- GC vials (2 mL) with inserts
- Vortex mixer, centrifuge, heating block, nitrogen evaporator

Procedure:

Part A: Lipid Extraction

- Weigh 20-50 mg of lyophilized and finely ground plant tissue into a 2 mL microcentrifuge tube.
- Add a known amount of internal standard.
- Add 600 μ L of an extraction solvent mixture of Methanol:Chloroform:Formic Acid (20:10:1, v/v/v).
- Vortex vigorously for 5 minutes at maximum speed.

- Add 300 μL of an aqueous partition solvent (0.2 M H_3PO_4 , 1 M KCl).
- Vortex briefly (5 seconds) and then centrifuge at 13,000 x g for 2 minutes to separate the phases.
- Carefully transfer the lower organic phase (chloroform layer) to a clean 2 mL GC vial using a glass Pasteur pipette.
- Dry the organic phase completely under a gentle stream of nitrogen gas.

Part B: Saponification (Optional, to hydrolyze sterol esters)

- To the dried lipid extract, add 1 mL of 1 M KOH in 90% ethanol.
- Incubate at 80°C for 1 hour.
- After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.
- Collect the upper hexane layer containing the non-saponifiable lipids (including free sterols). Repeat the hexane extraction twice.
- Combine the hexane fractions and dry under a stream of nitrogen.

Part C: Derivatization for GC-MS

- To the dried sterol extract, add 25 μL of anhydrous pyridine and 25 μL of BSTFA + 1% TMCS.[\[10\]](#)
- Seal the vial tightly and heat at 65°C for 30 minutes to form trimethylsilyl (TMS) ethers.[\[10\]](#)
- Cool the vial to room temperature before analysis.

Part D: GC-MS Analysis

- GC System: Agilent GC or equivalent with a capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness).
- Injection: 1 μL in splitless mode.

- Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 15 min.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS System: Quadrupole or Ion Trap Mass Spectrometer.
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.
 - Potential SIM ions for **Lophenol**-TMS ether (M.W. 472.8): m/z 472 (M⁺), 382 ([M-90]⁺, loss of TMSOH), 129 (TMS-related fragment).

Quantification: The concentration of **lophenol** is determined by comparing the peak area of its characteristic ion to the peak area of the internal standard, using a calibration curve generated with an authentic **lophenol** standard.

Protocol for Sterol Analysis by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity without the need for derivatization.

Materials:

- Dried sterol extract (from Protocol 4.2, Part A or B)
- Methanol, Water, Ammonium Acetate (LC-MS grade)
- LC-MS vials

Procedure:

Part A: Sample Preparation

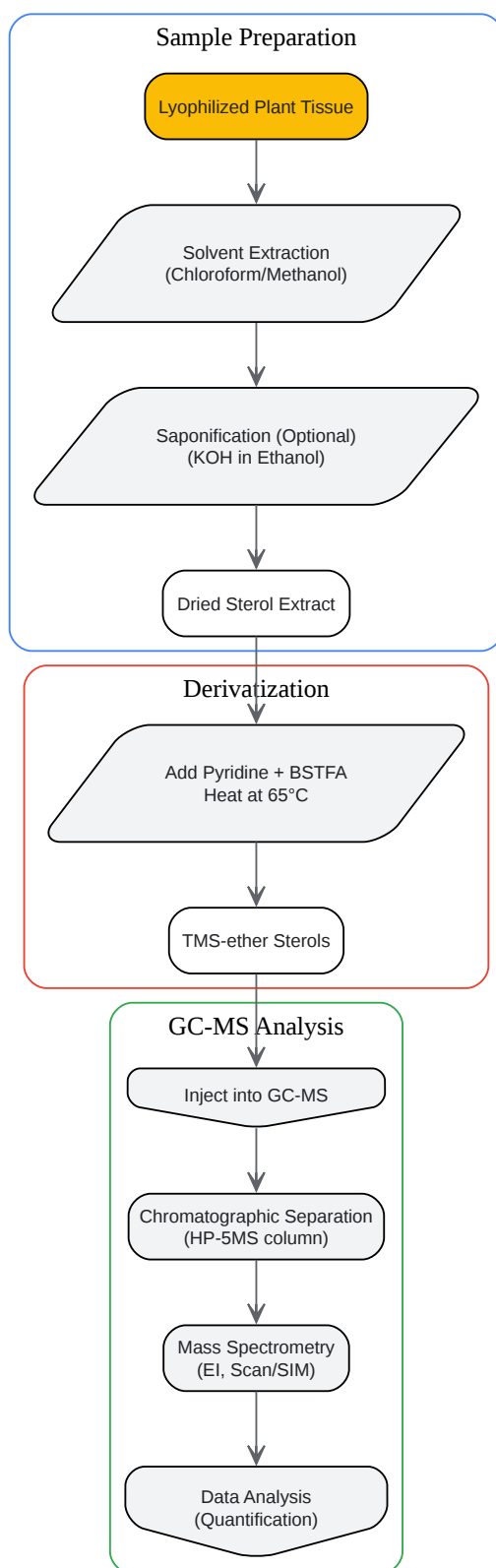
- Reconstitute the dried sterol extract in 100 µL of methanol.
- Centrifuge at high speed for 5 minutes to pellet any insoluble material.

- Transfer the supernatant to an LC-MS vial with an insert.

Part B: LC-MS/MS Analysis

- LC System: High-performance liquid chromatography system (e.g., Agilent 1290, Waters Acquity).
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: 5 mM Ammonium Acetate in Water.
- Mobile Phase B: 5 mM Ammonium Acetate in Methanol.
- Gradient: Start at 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, then re-equilibrate.
- Flow Rate: 0.25 mL/min.
- MS System: Triple quadrupole mass spectrometer.
- Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Potential MRM transition for **Lophenol**: The precursor ion would be the protonated molecule $[M+H]^+$ (m/z 401.4) or an adduct. The product ions would be determined by fragmentation of the precursor in the collision cell. A common fragmentation is the loss of water ($[M+H-H_2O]^+$, m/z 383.4). A possible transition would be 401.4 \rightarrow 383.4. Optimization with an authentic standard is required.

Mandatory Visualizations



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Caption: Workflow for the analysis of **lophenol** by GC-MS.

Conclusion and Future Directions

Lophenol and its associated 4 α -methylsterol intermediates occupy a pivotal position in the biosynthesis of sterols, particularly in plants. The C-4 demethylation complex, responsible for the metabolism of these compounds, represents a key regulatory node and a potential target for agrochemical and pharmaceutical intervention. The intricate connection between the main sterol pathway and the biosynthesis of brassinosteroid hormones underscores the importance of understanding the metabolic fate of intermediates like 24-methylene**lophenol**.

Future research should focus on obtaining detailed kinetic data for the enzymes of the C-4 demethylation complex to facilitate the development of metabolic flux models. Furthermore, elucidating the protein-protein interactions within this complex and its subcellular localization will provide deeper insights into its regulation. The development of highly sensitive and specific analytical methods, such as advanced LC-MS/MS techniques, will be crucial for quantifying the low-abundance intermediates of this pathway and for studying the effects of genetic or chemical perturbations. A thorough understanding of the **lophenol** metabolic nexus will continue to be a vital area of research, with implications for plant biology, mycology, and human health.

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